1-(2,5-Dichlorophenyl)pyrrolidin-2-one
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Overview
Description
1-(2,5-Dichlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dichlorophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Another method involves the cyclization of N-(2,5-dichlorophenyl)amino acids under acidic conditions. This method provides a straightforward route to obtain the desired pyrrolidinone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,5-Dichlorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A parent compound with a similar core structure but lacking the dichlorophenyl group.
1-(2,4-Dichlorophenyl)pyrrolidin-2-one: A closely related compound with a different substitution pattern on the phenyl ring.
1-(2,5-Dimethylphenyl)pyrrolidin-2-one: Another analog with methyl groups instead of chlorine atoms.
Uniqueness
1-(2,5-Dichlorophenyl)pyrrolidin-2-one is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9Cl2NO |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
InChI Key |
GYDHDIHWONHLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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